Pro-Gln-Gly

Description

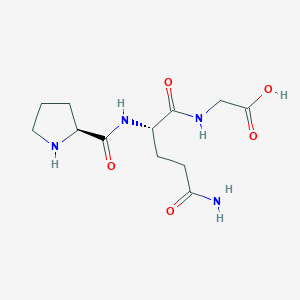

Structure

3D Structure

Properties

CAS No. |

17662-47-4 |

|---|---|

Molecular Formula |

C12H20N4O5 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C12H20N4O5/c13-9(17)4-3-8(11(20)15-6-10(18)19)16-12(21)7-2-1-5-14-7/h7-8,14H,1-6H2,(H2,13,17)(H,15,20)(H,16,21)(H,18,19)/t7-,8-/m0/s1 |

InChI Key |

ZPPVJIJMIKTERM-YUMQZZPRSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Methods for Pro-Gln-Gly Structure Elucidation

Spectroscopic techniques are pivotal in unraveling the three-dimensional structure of peptides in solution. For this compound, a combination of Nuclear Magnetic Resonance, Circular Dichroism, and Vibrational Spectroscopy provides a comprehensive picture of its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful tool for determining the solution conformation of peptides by providing information on through-bond and through-space atomic interactions. For the this compound sequence, ¹H and ¹³C NMR chemical shifts are sensitive to the local electronic environment and, by extension, the peptide's backbone and side-chain conformation.

In studies of the bovine prion protein, sequence-specific assignments were achieved for the tripeptide segment this compound at residues 51-53, although chemical shift degeneracy can sometimes complicate the analysis of such short, flexible peptides. pnas.org The presence of proline significantly influences the chemical shifts of neighboring residues. Comparisons between hexapeptides of the sequence Gly-Gly-X-Ala-Gly-Gly and Gly-Gly-X-Pro-Gly-Gly have revealed systematic shift differences due to the proline residue, highlighting the importance of sequence context in determining peptide chemical shifts. nih.gov

Nuclear Overhauser Effect (NOE) data, which provides information about the proximity of protons, is crucial for defining the tertiary structure. In a study of a heptapeptide (B1575542) containing a Gln-Gly-Arg-Pro-Pro-Gln-Gly sequence, time-averaged NOEs were used to determine the structure of its complex with a polyphenol. researchgate.net For this compound, NOEs between the proline δ-protons and the glutamine α-proton would be indicative of a trans peptide bond, which is the more common and generally more stable conformation for X-Pro bonds.

Table 1: Representative ¹H and ¹³C Random Coil NMR Chemical Shifts (in ppm) for Pro, Gln, and Gly Residues.

| Atom | Proline (Pro) | Glutamine (Gln) | Glycine (B1666218) (Gly) |

| ¹H | |||

| HN | - | 8.41 | 8.39 |

| Hα | 4.44 | 4.37 | 3.97 |

| Hβ | 2.28-2.02 | 2.13-2.01 | - |

| Hγ | 2.03 | 2.38 | - |

| Hδ | 3.68-3.65 | - | - |

| ¹³C | |||

| Cα | 63.1 | 56.0 | 45.1 |

| Cβ | 32.0 | 29.5 | - |

| Cγ | 27.5 | 34.0 | - |

| Cδ | 49.8 | - | - |

| C' | 176.9 | 175.7 | 173.6 |

Data is illustrative and based on typical random coil chemical shifts for amino acids in a peptide chain. Actual values for this compound may vary based on solvent conditions and conformational averaging. northwestern.eduuzh.ch

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements

Circular dichroism spectroscopy is a sensitive method for assessing the secondary structure of peptides and proteins in solution. mdpi.comrsc.org The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the chiral environment of the peptide backbone.

While specific CD spectra for the isolated this compound tripeptide are not widely reported, the conformational tendencies of Pro-Gly and Gln-Pro motifs provide valuable insights. The Pro-Gly sequence is a well-known inducer of β-turns, particularly type II' β-turns. researchgate.net CD spectra of peptides containing β-turns typically exhibit a minimum between 202 and 208 nm and a shoulder between 220 and 230 nm. cerealsgrains.org Studies on cyclic hexapeptides containing the L-Pro-D-Phe sequence, which adopts a classic type II β-turn, show distinct CD spectra that can serve as a reference for turn conformations. nih.gov

For this compound, the presence of the Pro-Gly motif suggests a propensity to form a β-turn structure. The CD spectrum would therefore be expected to show characteristics of a turn or a mixture of turn and random coil conformations, reflecting the peptide's flexibility in solution.

Vibrational Spectroscopy (IR, Raman) for Amide Bond Conformation

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing information about the conformation of peptide amide bonds and hydrogen bonding patterns. f1000research.comspectroscopyonline.com The amide I band (primarily C=O stretching) and amide III band (a complex mix of N-H in-plane bending and C-N stretching) are particularly sensitive to secondary structure. nih.gov

For the this compound sequence, specific vibrational data can be inferred from studies on related compounds. FT-IR and FT-Raman spectroscopy have been used to study compounds like (Gly/Pro/Gln)NO₃. researchgate.net In such studies, the vibrational modes of the individual amino acid residues are identified. For instance, the pyrrolidine (B122466) ring vibrations of proline and the amide vibrations of glutamine and glycine can be assigned. researchgate.net

The amide I region of the IR spectrum is particularly informative. The presence of a proline residue is known to cause a redshift of the amide I frequency of the preceding residue's amide bond. nih.gov The amide III region can be used to determine the relative populations of major backbone conformations such as polyproline II (PPII), β-strand, and α-helix. nih.gov For a flexible tripeptide like this compound, a combination of these conformations would likely be present in solution, leading to a complex vibrational spectrum.

Table 2: General Amide I and Amide III Vibrational Frequencies for Different Secondary Structures.

| Secondary Structure | Amide I (cm⁻¹) | Amide III (cm⁻¹) |

| α-Helix | 1650-1658 | 1260-1300 |

| β-Sheet | 1620-1640 | 1220-1240 |

| β-Turn | 1660-1685 | 1295-1320 |

| Random Coil | ~1645 | ~1245 |

| Polyproline II (PPII) | ~1656 | 1317-1306 |

These are general ranges and the exact frequencies for this compound can be influenced by sequence, solvent, and hydrogen bonding. nih.gov

X-ray Crystallography of this compound Containing Peptides for Solid-State Structure

X-ray crystallography provides high-resolution structural information of molecules in their solid, crystalline state. While a crystal structure of the isolated this compound tripeptide is not available in the public domain, crystallographic studies of larger peptides containing this or similar sequences can offer valuable insights into its preferred solid-state conformation.

For instance, the crystal structure of the triple-helical peptide (Pro-Pro-Gly)₁₀ has been determined at high resolution, providing a detailed description of the conformation of the Pro-Pro-Gly repeating unit. cnr.itnih.govutexas.edu These structures reveal a high degree of molecular order and specific hydration patterns. Although the Gln residue is absent, these studies underscore the structure-directing influence of the Pro-Gly motif.

In another example, the crystal structure of a collagen-like peptide containing a Gly-Pro-Gln-Gly sequence within a larger framework has been determined in the context of inhibitor design. nih.gov Such structures, while complex, can reveal the local conformation of the this compound segment when constrained within a larger, ordered assembly. The absence of a dedicated crystal structure for this compound itself means that its intrinsic solid-state packing and conformational preferences remain an area for future investigation.

Computational Approaches to this compound Conformation

Computational methods, particularly molecular dynamics simulations, complement experimental techniques by providing a dynamic view of peptide conformational flexibility.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can model the movements of atoms in a peptide over time, offering insights into its conformational landscape and the stability of different structures in solution. rsc.orgresearchgate.netnih.gov For this compound, MD simulations can explore the potential energy surface and identify low-energy conformations, including various turn types and more extended structures.

Simulations of the individual amino acids glycine, proline, and glutamine in aqueous solution have been performed to understand their hydration and associative properties. rsc.orgresearchgate.net Furthermore, MD simulations of peptides containing Pro-Gly motifs have been used to investigate their propensity to form β-turns. nih.gov These studies often show that while the Pro-Gly sequence has an intrinsic tendency to form turns, it can also populate other conformations, and the stability of the turn is influenced by the surrounding sequence and solvent.

A molecular dynamics study of a peptide containing a Gln-Gln sequence has shown the interplay between side-chain hydrogen bonding and backbone conformation, which is also relevant to the Gln residue in this compound. researchgate.net For the this compound tripeptide, MD simulations would be expected to reveal a dynamic equilibrium between different conformers, with the proline residue restricting the available conformational space primarily to a trans X-Pro peptide bond and influencing the formation of local turn-like structures.

Quantum Mechanical Calculations for Electronic Structure and Interactions

Quantum mechanical (QM) methods are essential for a precise description of a molecule's electronic structure, which classical molecular mechanics force fields cannot provide. nih.gov These calculations are crucial for understanding processes like bond formation, polarization, and other electronic effects. psu.edu Methods like Density Functional Theory (DFT) are frequently used to investigate the electronic properties of peptides and proteins. longdom.orgresearchgate.net

For a peptide such as this compound, QM calculations can determine a range of properties that govern its behavior:

Charge Distribution: Calculating the partial charges on each atom reveals the molecule's polarity and identifies sites susceptible to electrostatic interactions. The polar side chain of Glutamine (-CH₂-CH₂-CONH₂) and the peptide backbone's carbonyl and amide groups are key regions of interest.

Electron Density: Mapping the electron density provides a physical picture of the chemical bonds and lone pairs within the molecule. longdom.org

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Non-covalent Interactions: QM is particularly adept at describing hydrogen bonds and van der Waals forces. In this compound, this includes potential intramolecular hydrogen bonds involving the Gln side chain and the peptide backbone, which stabilize specific conformations.

Theoretical studies on related proline-rich peptides have successfully used combined QM and molecular mechanics (QM/MM) approaches. For instance, in peptides with a Pro-X-Pro sequence (where X can be Gln), these methods have been used to compute Boltzmann-averaged ¹³C chemical shifts, which are highly sensitive to the local conformation defined by dihedral angles (φ, ψ). researchgate.netnih.gov Such calculations provide a powerful link between theoretical structures and experimental NMR data.

| Property | Description | Typical Application |

|---|---|---|

| Partial Atomic Charges | Calculated charge on individual atoms (e.g., on C, O, N, H of the peptide bond). | Predicting electrostatic interaction sites for hydrogen bonding or ligand binding. |

| Dipole Moment | Overall measure of molecular polarity resulting from the charge distribution. | Assessing solubility in polar vs. non-polar solvents and the strength of long-range interactions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. researchgate.net | Evaluating the chemical reactivity and kinetic stability of the peptide. |

| Bond Order | A measure of the number of chemical bonds between two atoms, indicating bond strength. researchgate.net | Analyzing the partial double-bond character of the peptide bond (O=C-N-H). |

Conformational Space Exploration and Energy Landscapes

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic motions. oup.com Conformational analysis aims to map the possible spatial arrangements a molecule can adopt and their corresponding relative energies. numberanalytics.com This relationship is visualized through a conformational energy landscape, where low-energy regions correspond to stable, frequently populated structures. arxiv.orgbiorxiv.org

The exploration of this compound's conformational space is shaped by several key factors:

Glutamine and Glycine Flexibility: The central Glutamine and C-terminal Glycine residues have greater conformational freedom. The φ and ψ dihedral angles of these residues serve as the primary coordinates for exploring the conformational landscape. Glycine, lacking a side chain, can access a much broader range of the Ramachandran plot than other amino acids.

Stable Conformations: Computational methods, such as molecular dynamics (MD) simulations with enhanced sampling techniques, are used to overcome energy barriers and thoroughly sample the conformational space. nih.gov For peptides, stable conformations often include extended structures and various types of β-turns, which are stabilized by intramolecular hydrogen bonds. nih.govplos.org Studies on Pro-Gly dipeptides, for instance, have identified stable states corresponding to both extended conformations and β-turn structures. nih.gov Research on tripeptides in larger protein structures has shown that Proline and Glutamine are often found in structurally rigid tripeptides. nih.gov

The energy landscape of this compound can be mapped by calculating the potential of mean force (PMF) along key dihedral angles. This would reveal the free energy minima corresponding to the most stable conformations in solution.

| Conformational State | Approximate Dihedral Angles (φ, ψ) | Relative Energy | Key Stabilizing Interactions |

|---|---|---|---|

| Polyproline II (PPII) Helix | (-75°, +145°) | Low | Extended backbone, minimal steric hindrance, favorable solvation. |

| β-Sheet (Extended) | (-135°, +135°) | Low | Maximized separation of side chains. |

| Type I β-Turn | Residue i+1: (-60°, -30°); Residue i+2: (-90°, 0°) | Variable | Hydrogen bond between the C=O of residue i and the N-H of residue i+3. |

| Right-handed α-Helix | (-60°, -45°) | Higher for a short peptide | Requires a longer chain for stabilizing hydrogen bonds. |

Biogenesis and Natural Occurrence of Pro Gln Gly Sequences

Identification of Pro-Gln-Gly Motifs within Larger Protein Sequences

The this compound sequence has been identified in a range of proteins and protein hydrolysates derived from animal and plant sources. Its occurrence is particularly noted in proteins characterized by a high content of proline and glutamine residues.

Proline-rich proteins (PRPs) are a major component of human saliva, and they are characterized by repetitive sequences with high proportions of proline, glycine (B1666218), and glutamine. nih.gov The this compound motif is a constituent of these salivary peptides. For instance, a basic proline-rich peptide, designated P-C, isolated from human whole and stimulated parotid saliva, contains the this compound sequence at multiple positions within its 44-residue structure. nih.govuni-hannover.de The full amino acid sequence of this peptide is Gly-Arg-Pro-Gln-Gly-Pro-Pro-Gln-Gln-Gly-Gly-His-Gln-Gln-Gly-Pro-Pro-Pro-Pro-Pro-Pro-Gly-Lys-Pro-Gln-Gly-Pro-Pro-Pro-Gln-Gly-Gly-Arg-Pro-Gln-Gly-Pro-Pro-Gln-Gly-Gln-Ser-Pro-Gln. nih.govuni-hannover.de The open conformation of PRPs, conferred by their high proline and glycine content, provides a large surface area for interactions, such as binding to tannins. nih.gov

Enzymatic hydrolysis of proteins from plant sources can yield peptides containing the this compound sequence.

Wheat Gluten: Wheat gluten is a protein source rich in glutamine (approximately 35%), glycine (20%), and proline (13%). acs.org Enzymatic hydrolysis of wheat gluten with various proteases is a common method to produce wheat gluten hydrolysates (WGHs) with various functional properties. nih.govnih.govfoodandnutritionjournal.org While specific isolation of the this compound tripeptide is not always the primary focus, the high prevalence of its constituent amino acids in the parent protein makes its formation during hydrolysis probable. acs.org For example, a major IgE-binding epitope in wheat gluten has been identified as the Gln-Gln-Gln-Pro-Pro motif, highlighting the abundance of these residues. researchgate.net

Perilla Seed Meal: Perilla seed meal, a by-product of oil extraction, is a rich source of protein. encyclopedia.pubnih.gov Hydrolysis of perilla seed meal protein has been shown to release bioactive peptides. nih.gov One such dodecapeptide with antioxidant activity has the sequence Lys-Leu-Lys-Asp-Ser-Phe-Glu-Arg-Gln-Gly-Met-Val, which contains a Gln-Gly sequence. nih.gov The amino acid composition of perilla peptides is rich in glutamic acid, proline, and glycine, suggesting that this compound sequences could be generated through enzymatic processing. nih.gov

The this compound motif is also found in proteins and peptides derived from animal sources.

Collagen: Collagen is the most abundant protein in mammals and is characterized by a repeating Gly-X-Y amino acid sequence, where X and Y are frequently proline and hydroxyproline. While the classic collagen motif is often Gly-Pro-Hyp, the broader Gly-X-Y pattern allows for the inclusion of other amino acids. Following oral ingestion of collagen hydrolysate, various di- and tripeptides containing hydroxyproline have been identified in human blood. nih.gov

Silkworm Pupae Peptides: Hydrolysates of silkworm pupae protein are a source of bioactive peptides. Research has identified several peptides from silkworm pupae with biological activities. Notably, the tetrapeptide Gln-Pro-Gly-Arg was identified as a potent inhibitor of α-glucosidase. This directly confirms the presence of the this compound sequence within a larger peptide derived from this source.

| Source | Protein/Peptide | Identified Sequence Containing this compound | Reference |

|---|---|---|---|

| Human Saliva | Basic Proline-Rich Peptide (P-C) | -Pro-Gln-Gly- | nih.gov |

| Silkworm Pupae | α-glucosidase inhibitory peptide | Gln-Pro-Gly-Arg |

The this compound sequence has been definitively identified in biological fluids, particularly saliva, as a component of endogenous peptides.

Saliva: As detailed in section 3.1.1, the basic proline-rich peptide P-C, which contains the this compound motif, has been isolated from human whole saliva and parotid saliva. nih.govuni-hannover.de

Erythrocyte Membrane: The human erythrocyte membrane contains a complex array of proteins, including glycophorins and band 3, which can be glycosylated. While these proteins are rich in various amino acids, and the membrane itself is a source of numerous peptides, specific identification of the this compound tripeptide sequence within the erythrocyte membrane proteins is not documented in the available research.

Biosynthetic Pathways Leading to this compound Sequences

The generation of the this compound tripeptide and other small peptides containing this motif from larger precursor proteins is primarily achieved through proteolytic processing.

Proteolytic enzymes, or proteases, cleave the peptide bonds within proteins, a process known as proteolysis. This can result in the release of smaller, often bioactive, peptides. The formation of peptides containing the this compound sequence is a direct result of the cleavage of precursor proteins at specific sites.

In the oral cavity, a notable enzymatic activity involves a glutamine-specific endoprotease. nih.govnih.gov This enzyme, which is likely of microbial origin from dental plaque, preferentially cleaves proteins after a glutamine residue. nih.govnih.gov A predominant cleavage site specificity for this enzyme is the tripeptide sequence Xaa-Pro-Gln, where Xaa can be various amino acids, with a preference for Lys. nih.govnih.gov This enzymatic action on proline-rich proteins, which are abundant in saliva and contain sequences like Lys-Pro-Gln, would directly lead to the generation of peptides with Gln at their C-terminus, and subsequently, through further processing, could yield smaller fragments like this compound if a glycine residue follows the glutamine in the precursor protein. This process highlights a specific biological pathway for the in vivo generation of peptides containing the Pro-Gln sequence from larger salivary proteins. nih.gov

| Source | Precursor Protein | Processing Enzyme/Method | Resulting Peptide/Motif | Key Finding | Reference |

|---|---|---|---|---|---|

| Human Saliva | Basic Proline-Rich Proteins | Glutamine Endoprotease | Peptides with C-terminal Gln (from Xaa-Pro-Gln cleavage) | Demonstrates a natural enzymatic pathway for releasing peptides with specific Gln-terminal sequences. | nih.govnih.gov |

| Silkworm Pupae | Silkworm Pupae Protein | Enzymatic Hydrolysis | Gln-Pro-Gly-Arg | Identification of a specific bioactive peptide containing the this compound sequence. | |

| Wheat Gluten | Glutenin and Gliadin | Enzymatic Hydrolysis | Peptide Hydrolysates | High content of Gln, Pro, and Gly in the source protein suggests the likely formation of this compound containing peptides. | acs.orgnih.gov |

| Perilla Seed Meal | Perilla Seed Protein | Enzymatic Hydrolysis | Peptide Hydrolysates | Source protein is rich in precursor amino acids for the this compound sequence. | nih.govnih.gov |

Enzymatic Synthesis Mechanisms

The formation of the this compound peptide sequence is accomplished through precise enzymatic processes. The most universal of these is ribosomal synthesis, responsible for creating the vast majority of proteins. However, specialized enzymatic machinery, known as non-ribosomal peptide synthetases, provides an alternative pathway for creating certain peptides, especially in microorganisms. wikibooks.orgwikipedia.org Furthermore, enzymes can be utilized in laboratory and industrial settings for the targeted synthesis of specific peptide sequences.

Ribosomal Protein Synthesis

The primary mechanism for producing proteins containing the this compound sequence is ribosomal synthesis. In this process, the genetic information encoded in DNA is transcribed into an mRNA molecule. The ribosome then reads the mRNA sequence in three-base codons, with each codon specifying a particular amino acid. The this compound sequence would be encoded by a series of codons for proline, glutamine, and glycine, which are then sequentially linked together by peptide bonds to form part of a larger polypeptide chain. The unique cyclic structure of proline can affect the rate of peptide bond formation and influences the final folded structure of the protein. researchgate.netwikipedia.org

Non-ribosomal Peptide Synthesis (NRPS)

A notable alternative enzymatic pathway for peptide production is Non-ribosomal Peptide Synthesis (NRPS), predominantly found in bacteria and fungi. wikibooks.org This mechanism does not use an mRNA template but instead employs large, multi-enzyme complexes called Non-ribosomal Peptide Synthetases. wikipedia.orguzh.ch These synthetases are organized in a modular, assembly-line fashion, with each module responsible for recognizing, activating, and adding one specific amino acid to the growing peptide chain. nih.govresearchgate.net

An NRPS complex capable of synthesizing this compound would theoretically be composed of three distinct modules, one for each amino acid. Each module contains several core catalytic domains:

Adenylation (A) Domain: This domain selects a specific amino acid (Proline, Glutamine, or Glycine) and activates it using ATP. uzh.ch

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently attached to this domain via a flexible phosphopantetheinyl arm, which shuttles the substrate between the other catalytic centers. nih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.gov

The synthesis proceeds sequentially, beginning with the first module (Proline), which is then condensed with the amino acid from the second module (Glutamine), followed by condensation with the amino acid from the third module (Glycine). Finally, a terminal Thioesterase (TE) domain typically releases the completed peptide from the enzyme complex. nih.govresearchgate.net NRPS systems are known for their ability to incorporate non-proteinogenic amino acids and to perform modifications like epimerization and methylation, leading to a vast diversity of natural products. wikipedia.orgyoutube.com

| Module | Amino Acid Specificity | Core Domain | Function |

|---|---|---|---|

| 1 (Initiation) | Proline (Pro) | A (Adenylation) | Selects and activates Proline using ATP. uzh.ch |

| T (Thiolation/PCP) | Covalently binds and shuttles activated Proline. nih.gov | ||

| C (Condensation) | Catalyzes peptide bond formation with the next amino acid (Gln). nih.gov | ||

| 2 (Elongation) | Glutamine (Gln) | A (Adenylation) | Selects and activates Glutamine using ATP. uzh.ch |

| T (Thiolation/PCP) | Covalently binds and shuttles activated Glutamine. nih.gov | ||

| C (Condensation) | Catalyzes peptide bond formation between Pro-Gln and the next amino acid (Gly). nih.gov | ||

| 3 (Termination) | Glycine (Gly) | A (Adenylation) | Selects and activates Glycine using ATP. uzh.ch |

| T (Thiolation/PCP) | Covalently binds and shuttles activated Glycine. nih.gov | ||

| C (Condensation) | Catalyzes the final peptide bond formation to create this compound. nih.gov | ||

| TE (Thioesterase) | Releases the final this compound peptide from the enzyme complex. nih.gov |

Chemoenzymatic Synthesis

In addition to natural biogenesis, enzymes are used as catalysts for peptide synthesis in laboratory and industrial settings. This approach, known as chemoenzymatic synthesis, leverages the high stereospecificity of enzymes like proteases to form peptide bonds. cell.com Under specific conditions, such as low water content or by using activated amino acid esters, the natural hydrolytic function of proteases can be reversed to favor peptide bond formation. cell.comnih.gov This method allows for the synthesis of specific peptides like this compound without the need for extensive side-chain protection chemistry often required in purely chemical synthesis. acsgcipr.orgresearchgate.net

Enzymatic Processing and Degradation of Pro Gln Gly

Mechanisms of Non-Enzymatic Degradation (e.g., Spontaneous Cleavage)

Peptides can undergo degradation through non-enzymatic pathways under physiological conditions. For Pro-Gln-Gly, the most relevant spontaneous reaction is the deamidation of the glutamine residue. acs.org This process involves the conversion of the glutamine side chain's amide group into a carboxylic acid, transforming the glutamine into a glutamic acid residue.

The mechanism for Gln deamidation proceeds through the formation of a cyclic glutarimide intermediate. mdpi.comnih.gov This reaction is influenced by the adjacent amino acid residues and is known to be significantly faster when glycine (B1666218) is the C-terminal neighbor (Gln-Gly sequence). mdpi.com The reaction rate is also dependent on pH. nih.govnih.gov While the deamidation of asparagine is generally more rapid, glutamine deamidation is a recognized form of non-enzymatic protein modification that can lead to structural changes and protein degradation. acs.org

Spontaneous peptide bond cleavage can also occur C-terminal to glutamine and glutamic acid residues, a process that has been observed in long-lived proteins. nih.gov This cleavage is also thought to proceed via a cyclic intermediate, analogous to the mechanism for cleavage adjacent to aspartic and asparagine residues.

Metabolic Fate of this compound in In Vitro and Animal Models (Excluding Human Clinical Data)

The metabolic fate of this compound, once cleaved, involves the catabolism of its constituent amino acids: proline, glutamine, and glycine.

Proline Metabolism : In animal models, proline is catabolized into pyrroline-5-carboxylate (P5C), which is a key metabolic intermediate. researchgate.net P5C can then be converted to glutamate. mdpi.com This process is crucial for providing energy and precursors for the synthesis of other amino acids like glutamine and ornithine. researchgate.net While mammals can synthesize proline from arginine and glutamate, this endogenous synthesis is often insufficient for neonates, making dietary proline important. nih.gov

Glutamine Metabolism : Glutamine is a highly versatile amino acid with a central role in inter-organ nitrogen transport and intermediary metabolism. mdpi.com It is first converted to glutamate by the enzyme glutaminase. mdpi.com Glutamate can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate, providing energy and biosynthetic intermediates. mdpi.com Studies using dipeptides like Alanyl-glutamine (Ala-Gln) and Glycyl-glutamine (Gly-Gln) in porcine enterocytes in vitro show they can serve as effective sources of glutamine for energy and protein synthesis. ucdavis.edu

Glycine Metabolism : Glycine is involved in numerous metabolic pathways, including the synthesis of proteins, glutathione (B108866), and purines. nih.gov While it can be synthesized endogenously, it is considered a conditionally essential amino acid as in vivo synthesis may not always meet metabolic demands. nih.gov

In animal models, the distribution of dipeptides is organ-specific. A study in mice found that dipeptides with a C-terminal proline, such as Gly-Pro, were present in higher concentrations in all organs analyzed compared to isomers with an N-terminal proline (e.g., Pro-Gly). mdpi.com This suggests that the this compound degradation product, Gln-Gly, would be further processed, while any remaining Pro-Gln would be subject to specific dipeptidyl peptidases.

| Amino Acid | Key Metabolic Intermediate | Primary Metabolic Role | Relevant Animal/In Vitro Findings |

|---|---|---|---|

| Proline | Pyrroline-5-carboxylate (P5C) | Precursor for glutamate, glutamine, and ornithine; energy production. researchgate.net | Endogenous synthesis from arginine and glutamate is inadequate for neonates in pig models. nih.gov |

| Glutamine | Glutamate | Enters TCA cycle as α-ketoglutarate; nitrogen transport; precursor for nucleotide synthesis. mdpi.commdpi.com | Ala-Gln and Gly-Gln serve as glutamine sources for porcine enterocytes in vitro. ucdavis.edu |

| Glycine | - | Building block for proteins, glutathione, and purines. nih.gov | Considered a conditionally essential amino acid in several animal models. nih.gov |

Molecular and Cellular Biological Roles Non Clinical Focus

Pro-Gln-Gly as an Enzyme Substrate or Inhibitor in Mechanistic Studies

The this compound sequence is integral to the study of various enzymes, particularly proteases. It is frequently incorporated into synthetic peptides to probe enzyme activity, specificity, and inhibition.

The this compound motif is a core component of substrates designed for assaying the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. sigmaaldrich.com A commonly used synthetic substrate is Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg, where "Dnp" stands for the 2,4-dinitrophenyl group. researchgate.netasm.orgcymitquimica.com The Dnp group functions as a quencher in fluorogenic assays or as a chromophore for spectrophotometric detection after cleavage. researchgate.netnih.gov

In these assays, MMPs recognize and cleave the peptide at a specific bond. For instance, in longer peptide sequences derived from collagen, the cleavage often occurs between a Glycine (B1666218) and an Isoleucine or Leucine residue downstream of the this compound sequence. researchgate.netnih.gov The cleavage separates the Dnp-containing fragment (e.g., Dnp-Pro-Gln-Gly) from the rest of the peptide. researchgate.netasm.org The activity of the enzyme can then be quantified by measuring the appearance of the cleaved Dnp-peptide fragment, often accomplished through methods like high-performance liquid chromatography (HPLC) or by monitoring changes in fluorescence. researchgate.netasm.org

For example, the substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Trp is used to measure MMP-1 activity, with a reported specificity constant (kcat/KM) of 230 sec⁻¹M⁻¹. nih.gov Similarly, fluorogenic substrates like Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2 are employed for sensitive detection of various MMPs, including MMP-2 and MMP-9, by measuring the fluorescence increase upon cleavage of the Gly-Leu bond. tandfonline.commedchemexpress.com

| Substrate Sequence | Target Enzyme(s) | Assay Principle | Reference |

|---|---|---|---|

| Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg | MMPs (general) | HPLC-based detection of Dnp-Pro-Gln-Gly fragment | researchgate.netasm.org |

| Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Trp | MMP-1 | Fluorogenic (Trp fluorescence) | nih.gov |

| Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2 | MMP-1, -2, -3, -9 | Fluorogenic (FRET with EDANS/Dabcyl pair) | tandfonline.commedchemexpress.com |

The this compound sequence is important for understanding the substrate specificity of various proteases. The amino acids surrounding the cleavage site (termed P and P' positions) are critical for enzyme recognition. Studies on protease specificity often involve synthesizing a library of peptides with variations around a core sequence to identify the most efficiently cleaved substrates.

Research on saliva-associated proteases identified Lys-Pro-Gln as a novel and predominant cleavage site in basic proline-rich proteins. nih.govnih.gov This finding highlighted a unique glutamine-specific endoprotease activity present in the oral cavity. nih.govnih.gov The study used synthetic substrates to confirm that the P2 (Pro) and P3 (Lys) positions significantly influence the recognition and cleavage after the P1 (Gln) residue. nih.govnih.gov Specifically, the substrate Lys-Pro-Gln-pNA was hydrolyzed much more efficiently (Km = 97 µM) than Gly-Gly-Gln-pNA (Km = 611 µM), demonstrating the importance of the Proline at the P2 position for substrate recognition by this novel protease. nih.govnih.gov

Furthermore, in the context of human rhinovirus 3C protease, the enzyme recognizes a core sequence of Leu-Phe-Gln-Gly-Pro, cleaving between the Gln and Gly residues. prospecbio.com This demonstrates how the this compound motif, as part of a larger sequence, dictates the precise point of enzymatic action.

While the short this compound tripeptide itself is not typically a potent inhibitor, longer peptides incorporating this motif have been shown to inhibit specific enzymes, including Angiotensin-Converting Enzyme (ACE) and α-glucosidase.

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the regulation of blood pressure. Several studies have identified ACE-inhibitory peptides from natural sources that contain the this compound sequence or variations thereof. A peptide with the sequence Ile-Val-Gly-Arg-Pro-Arg-His-Gln-Gly was isolated from a thermolysin digest of dried bonito and showed ACE-inhibitory activity. nih.govtandfonline.com Another peptide, Lys-Val-Leu-Pro-Val-Pro-Gln, found in fermented milk, also demonstrated ACE inhibitory effects. oup.com A decapeptide from human β-casein, Ser-Phe-Gln-Pro-Gln-Pro-Leu-Ile-Tyr-Pro, was found to be a particularly potent ACE inhibitor with an IC50 value of 1.4 µM. tandfonline.com

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Peptides containing Proline and Glycine have been noted for their α-glucosidase inhibitory effects. encyclopedia.pubnih.gov For example, a peptide with the sequence Gln-Pro-Gly-Arg was isolated from silkworm pupae and identified as having antidiabetic potential. tandfonline.com The presence of Proline in peptides is often linked to their inhibitory activity against α-glucosidase. mdpi.comnih.gov

| Peptide Sequence | Source | Target Enzyme | Reference |

|---|---|---|---|

| Ile-Val-Gly-Arg-Pro-Arg-His-Gln-Gly | Dried Bonito | ACE | nih.govtandfonline.com |

| Lys-Val-Leu-Pro-Val-Pro-Gln | Fermented Milk | ACE | oup.com |

| Ser-Phe-Gln-Pro-Gln-Pro-Leu-Ile-Tyr-Pro | Human β-Casein (synthetic) | ACE | tandfonline.com |

| Gln-Pro-Gly-Arg | Silkworm Pupae | α-Glucosidase | tandfonline.com |

Interaction with Biological Macromolecules

The this compound sequence contributes to the structure and function of peptides in their interactions with other biological macromolecules, such as proteins and receptors, and plays a role in the designed self-assembly of biomaterials.

The this compound sequence can be part of larger peptide structures that bind to specific proteins. An octapeptide fragment (Arg-Thr-Pro-Pro-Pro-Ser-Gln-Gly) from myelin basic protein was synthesized to study the conformation of its triproline segment. nih.gov While the study focused on the proline residues, the full peptide was used to investigate binding to lipid preparations, indicating its utility in studying peptide-membrane interactions. nih.gov

In the context of immunology, peptide binding to Human Leukocyte Antigen (HLA) proteins is crucial for T-cell activation. While specific binding data for this compound itself is limited, research on HLA-DQ2.5 binding motifs shows a preference for Proline at the p1 position and Glutamine at other positions within the binding groove, suggesting that sequences containing these residues can be involved in peptide-protein interactions central to the immune response. researchgate.netcsic.es

Peptide amphiphiles (PAs) are molecules that combine a hydrophobic tail with a hydrophilic peptide headgroup, enabling them to self-assemble into various nanostructures like micelles or nanofibers. rsc.org The this compound sequence has been incorporated into the peptide headgroup of PAs as part of a longer, enzyme-cleavable linker.

In one study, a PA was designed with a lipid tail linked to a matrix metalloprotease (MMP)-cleavable sequence, Thr-Pro-Gly-Pro-Gln-Gly-Ile-Ala-Gly-Gln, which was further connected to a cell-adhesion motif. rsc.orgnih.gov This design allows the PA to self-assemble and form a surface coating that supports cell attachment. rsc.orgnih.gov The embedded this compound containing sequence acts as a substrate for MMPs expressed by the cells. Cleavage of this sequence by the enzymes leads to the controlled detachment of the cells, demonstrating a sophisticated, cell-responsive biomaterial. rsc.orgnih.gov

In another example, aromatic peptide amphiphiles containing a Leu-Gln-Gly sequence were designed to self-assemble into fibers. chemrxiv.org This sequence is a substrate for microbial transglutaminase (MTG), an enzyme that can covalently attach proteins to the fibers. chemrxiv.org This system allows for the post-modification of the self-assembled material, enabling the display of functional proteins on the nanofiber surface for applications in immunology and drug delivery. chemrxiv.org

Modulation of Cellular Processes in In Vitro Systems or Animal Models

Effects on Cell Adhesion and Detachment

The sequence containing this compound has been identified as a component in bioactive materials designed to modulate cell adhesion and detachment. rsc.orgrsc.org A notable example is a self-assembling peptide amphiphile designed for tissue engineering applications. This molecule incorporates the sequence Thr-Pro-Gly-Pro-Gln-Gly-Ile-Ala-Gly-Gln, which is derived from the matrix metalloprotease (MMP) cleavage site of type I collagen. rsc.orgrsc.org This sequence acts as a target for MMPs, enzymes often expressed by cells themselves.

This peptide amphiphile is also linked to a cell-attachment motif, Arg-Gly-Asp-Ser (RGDS). rsc.org When coated onto a surface, this material provides a stable substrate for cells, such as human corneal fibroblasts, to attach and proliferate. rsc.orgrsc.org The key feature is that the this compound-containing sequence can be cleaved by MMPs secreted by the attached cells. rsc.org This cleavage leads to the controlled detachment of the cells from the surface without harming them, a desirable characteristic for creating complex tissues in vitro. rsc.orgrsc.org

Other studies have highlighted the importance of specific peptide sequences in mediating cell adhesion. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, found in proteins like fibronectin and vitronectin, can cause the detachment of human umbilical vein endothelial cells (HUVEC) from the extracellular matrix. nih.gov In contrast, a peptide from the gamma-chain of human fibrinogen, HHLGGAKQAGDV, did not show this effect. nih.gov The peptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) has been identified as a potent adhesion ligand for smooth muscle cells, mediated through the α2bβ3 integrin. medchemexpress.com

Influence on Protein Folding and Stability

The constituent amino acids of this compound, particularly proline and glycine, have well-documented and distinct roles in protein folding and stability. Proline's rigid, cyclic structure introduces kinks into polypeptide chains, which can disrupt regular secondary structures like alpha-helices and beta-sheets. researchgate.net Glycine, on the other hand, with its single hydrogen atom as a side chain, provides significant conformational flexibility. researchgate.netuvm.edu

This interplay between rigidity and flexibility is crucial for protein architecture. While proline and glycine are not favored in alpha-helices, they are commonly found in beta-turns. uvm.edu The process of protein folding is a complex physical event where a linear polypeptide chain adopts its functional three-dimensional structure. uvm.edu This is heavily influenced by factors like the hydrophobic effect, which minimizes the exposure of hydrophobic side chains to water, as well as intramolecular hydrogen bonds and ionic interactions. uvm.edu

The rate of protein folding can be influenced by the amino acid sequence. For example, in collagen-like peptides, the folding rate varies significantly depending on the guest triplet within a (Gly-Xaa-Yaa)n sequence. The Gly-Pro-Hyp triplet is associated with the fastest folding, while Gly-Pro-Asp is among the slowest. cardiff.ac.uk The formation of a glycine radical can destabilize a protein, affecting the conformation of neighboring residues and potentially leading to the unfolding of the protein structure. nih.gov

Involvement in Specific Signaling Pathways (e.g., JAK2/STAT5 via Pro-Gly)

While direct research on this compound's role in the JAK2/STAT5 pathway is limited, studies on the dipeptide Pro-Gly have provided significant insights. Research has shown that Pro-Gly can promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in both HepG2 cells and in mice. nih.govnus.edu.sgnih.gov This effect is mediated through the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. nih.govnus.edu.sgnih.gov

The mechanism involves the peptide transporter 1 (PepT1). Pro-Gly upregulates the expression of PepT1, and the subsequent activation of the JAK2/STAT5 pathway is dependent on this transporter. nih.govnih.gov Knocking down PepT1 eliminates the increase in IGF-1 expression induced by Pro-Gly. nih.govnus.edu.sg Further investigation revealed that Pro-Gly enhances the interaction between JAK2 and STAT5 and promotes the translocation of phosphorylated STAT5 to the nucleus, which is a critical step in activating gene transcription. nih.govnus.edu.sgnih.gov Inhibiting the JAK2/STAT5 pathway blocks the stimulatory effect of Pro-Gly on IGF-1 expression and secretion. nih.govnus.edu.sg

| Molecule | Effect | Signaling Pathway | Cell/Animal Model | Reference |

|---|---|---|---|---|

| Pro-Gly | Promotes IGF-1 expression and secretion | Activates JAK2/STAT5 pathway in a PepT1-dependent manner | HepG2 cells, Mice | nih.govnus.edu.sgnih.gov |

| PepT1 siRNA | Eliminates the increase of IGF-1 expression induced by Pro-Gly | Blocks the effect of Pro-Gly on the JAK2/STAT5 pathway | HepG2 cells | nih.govnus.edu.sg |

| JAK2/STAT5 Inhibitor | Abolishes the elevation of IGF-1 expression and secretion induced by Pro-Gly | Directly inhibits the JAK2/STAT5 pathway | Mice | nih.govnus.edu.sg |

Antioxidant Activities in Longer Peptides Containing this compound Sequences

The this compound sequence is found within longer peptides that exhibit antioxidant properties. For example, the peptide Gly-Gly-Pro-Gln-Gly-Pro-Arg, isolated from yak bone hydrolysates, has demonstrated strong antioxidant activity. nih.gov Another peptide, Leu-Gln-Pro-Gly-Gln-Gly-Gln-Gln-Gly, obtained from wheat gluten, also shows good antioxidant capacity. researchgate.net

The antioxidant activity of peptides is often attributed to their amino acid composition, particularly the presence of hydrophobic and certain other amino acids. nih.govmdpi.com Glutamine (Gln), a component of this compound, is an amino acid known for its antioxidant properties. researchgate.net The antioxidant mechanism of these peptides can involve scavenging free radicals and chelating metal ions. For instance, in one study, the peptide Gly-Gly-Pro-Gln-Gly-Pro-Arg showed good reducing power, while another peptide, Gly-Ser-Gln-Gly-Ser-Gln-Gly-Pro-Ala, was effective in chelating ferrous ions and scavenging ABTS radicals. nih.gov

| Peptide Sequence | Source | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| Gly-Gly-Pro-Gln-Gly-Pro-Arg | Yak bone hydrolysates | Good reducing power | nih.gov |

| Leu-Gln-Pro-Gly-Gln-Gly-Gln-Gln-Gly | Wheat gluten | Good antioxidant capacity | researchgate.net |

| Gly-Ala-Thr-Gly-Pro-Gln-Gly-Pro-Leu-Gly-Pro-Arg | Seabass skin gelatin hydrolysate | Potent antioxidant activity | researchgate.net |

This compound in Structural Components and Functional Motifs of Proteins

Role in Collagen Triple Helix Structure

The this compound sequence is relevant to the structure of collagen, the most abundant protein in mammals. The primary structure of collagen alpha-chains is characterized by a repeating (Gly-X-Y)n sequence. mdpi.comgeorgiasouthern.edu Glycine at every third position is essential for the formation of the triple helix, as its small size allows for the tight packing of the three polypeptide chains. mdpi.comrsc.org

The X and Y positions are often occupied by proline and hydroxyproline, respectively, which contribute significantly to the stability of the triple helix. georgiasouthern.edursc.org However, other amino acids, including glutamine, can also be found in these positions. The sequence Gly-Pro-Gln can be found in collagen. georgiasouthern.edu The stability of the collagen triple helix is maintained by a network of hydrogen bonds, with the backbone NH groups of glycine residues acting as hydrogen bond donors to the carbonyl oxygen of the Xaa position residues in adjacent chains. rsc.org The specific sequence of amino acids in the X and Y positions influences the thermal stability and folding rate of the collagen triple helix. cardiff.ac.uk

| Structural Feature | Role of Glycine | Role of Proline and Hydroxyproline | Relevance of this compound | Reference |

|---|---|---|---|---|

| Collagen Triple Helix | Essential at every third position for tight packing of the chains. | Frequently occupy the X and Y positions, promoting stability. | The Gly-Pro-Gln sequence can occur within the repeating (Gly-X-Y)n pattern. | mdpi.comgeorgiasouthern.edursc.org |

Significance in Intrinsically Disordered Protein Regions

The tripeptide sequence this compound is significant in the context of intrinsically disordered protein regions (IDRs). IDRs are segments or entire proteins that lack a stable three-dimensional structure under physiological conditions. mdpi.comwikipedia.org Instead, they exist as dynamic ensembles of conformations. frontiersin.org These regions are prevalent in eukaryotic proteomes, with estimates suggesting that 30-40% of residues are located in such disordered regions. wikipedia.orgbiorxiv.org The amino acid composition of IDRs is distinct from that of structured proteins, showing an enrichment in so-called "disorder-promoting" residues, including Proline (Pro), Glutamine (Gln), and Glycine (Gly). frontiersin.orgnih.govnih.gov

Detailed research findings have highlighted several key aspects of the significance of this compound and its constituent amino acids in IDRs:

Contribution to Liquid-Liquid Phase Separation (LLPS): IDRs are frequently involved in the formation of membraneless organelles through LLPS. mdpi.com The repetition of short motifs rich in Gln, Gly, and Pro is a driving force for these phase transitions. mdpi.combiorxiv.org These interactions are often multivalent and weak, allowing for the dynamic assembly and disassembly of these cellular compartments. wikipedia.org

Role in Molecular Recognition: IDRs often function as sites of molecular recognition, binding to other proteins, nucleic acids, and small molecules. mdpi.comvcu.edu The flexibility endowed by residues like Gly and Pro allows IDRs to adopt different conformations upon binding to various partners, a phenomenon known as coupled folding and binding. wikipedia.orgfrontiersin.org Short linear motifs (SLiMs) within IDRs, which can include sequences like this compound, are crucial for these specific interactions. biorxiv.org

The following table summarizes the properties of the amino acids in the this compound sequence and their general contribution to the characteristics of intrinsically disordered regions.

| Amino Acid | Property | Role in Intrinsically Disordered Regions |

| Proline (Pro) | Imino acid with a cyclic side chain | Disrupts secondary structures, introduces kinks, contributes to structural flexibility. biorxiv.org |

| Glutamine (Gln) | Polar, uncharged | Contributes to low hydrophobicity, participates in hydrogen bonding, often found in repetitive sequences driving LLPS. mdpi.combiorxiv.org |

| Glycine (Gly) | Smallest amino acid, flexible | Imparts high conformational flexibility to the polypeptide chain, often found in flexible linkers and loops. wikipedia.orgnih.gov |

The enrichment of Pro, Gln, and Gly in IDRs is a conserved feature that underscores their fundamental role in protein function, particularly in regulation, signaling, and the organization of the cellular environment. biorxiv.orgnih.gov The specific sequence and patterning of these residues, including motifs like this compound, are critical determinants of the biophysical properties and biological activities of intrinsically disordered proteins. biorxiv.org

Advanced Analytical Methodologies for Pro Gln Gly Research

Chromatographic Techniques for Peptide Separation and Purification

Chromatography is a cornerstone of peptide research, enabling the separation of complex mixtures into their individual components. For a peptide such as Pro-Gln-Gly, various chromatographic methods are utilized to achieve high purity, a prerequisite for accurate structural and functional analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating peptides based on their physicochemical properties.

Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes used for peptide purification. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Peptides are separated based on their hydrophobicity. While specific RP-HPLC studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is standard for peptides of this nature. For instance, peptides containing the this compound sequence, such as the collagen-like peptide (Pro-Hyp-Gly)3(this compound)(Pro-Hyp-Gly)4-NH2, are analyzed using HPLC. rsc.org The retention time of a peptide in RP-HPLC is influenced by its amino acid composition. More hydrophobic residues would lead to longer retention times.

| Chromatographic Technique | Principle of Separation | Application in this compound Context | Reference |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Analysis of collagen-like peptides containing the this compound sequence. | rsc.org |

| Ion-Exchange Chromatography (IEX) | Net Charge | Purification of enzymes acting on this compound containing substrates and separation of related peptides. | nih.govresearchgate.net |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size or hydrodynamic volume. huji.ac.il Larger molecules elute first because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later. SEC is often used as a final polishing step in purification to separate the target peptide from aggregates or smaller impurities. In the context of this compound research, SEC has been used to purify peptides from complex mixtures, such as hydrolysates. researchgate.net For instance, it was used to separate proteases from the hepatopancreas of northern shrimp using a Superdex 75 column, where these proteases were identified using a synthetic substrate containing the this compound sequence. nih.gov

Mass Spectrometry (MS) for Peptide Sequencing and Identification

Mass spectrometry is an indispensable tool for determining the precise mass and sequence of peptides like this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is a highly sensitive technique used for sequencing peptides. In this method, the peptide is first ionized using electrospray ionization (ESI) and then fragmented in the mass spectrometer. The resulting fragment ions are analyzed to determine the amino acid sequence. ESI-MS/MS has been instrumental in identifying peptides containing the this compound sequence in complex biological samples. For example, nano-flow liquid chromatography combined with ESI-MS/MS was used to identify peptides in whole saliva, revealing cleavage sites around the Pro-Gln sequence. nih.govnih.gov This technique allows for the precise identification of peptide fragments and their parent proteins. nih.gov

| Mass Spectrometry Technique | Principle | Application in this compound Research | Reference |

| ESI-MS/MS | Ionization and fragmentation of peptides to determine amino acid sequence. | Identification of peptides with this compound sequences in biological fluids and studying peptide-metal ion interactions. | nih.govnih.govresearchgate.net |

| MALDI-TOF MS | Ionization of peptides embedded in a matrix by a laser beam for mass determination. | Analysis of peptide libraries and monitoring enzymatic reactions involving this compound containing substrates. | rsc.orgnih.govresearchgate.net |

| LC-MS | Coupling of liquid chromatography with mass spectrometry for separation and identification. | Identification of protease cleavage sites in peptides and proteins, including those adjacent to Pro-Gln sequences. | nih.govnih.govencyclopedia.pubucsf.edu |

MALDI-TOF MS for Peptide Libraries and Kinetic Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful mass spectrometry technique. It is particularly useful for the rapid analysis of peptide mixtures and for monitoring the kinetics of enzymatic reactions. In MALDI-TOF MS, the peptide sample is co-crystallized with a matrix and then irradiated with a laser. The laser energy desorbs and ionizes the peptide, and its mass-to-charge ratio is determined by its time of flight to the detector. This method has been used to confirm the mass of synthetic collagen peptides containing the this compound sequence. rsc.org It is also employed in the screening of encoded combinatorial peptide libraries and to follow the proteolytic cleavage of substrates containing sequences like Pro-Gln-Gln. nih.govresearchgate.net

LC-MS for Cleavage Site Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the analytical capabilities of mass spectrometry. This hyphenated technique is highly effective for identifying specific cleavage sites in proteins and peptides that have been subjected to proteolysis. Research has shown that LC-MS is used to identify peptide sequences and ascertain protein cleavage sites. encyclopedia.pub In studies of salivary peptidomes, nano-flow LC-ESI-MS/MS was used to identify numerous peptides, with analyses revealing that proteolytic cleavages frequently occurred after a Gln residue, particularly within the tripeptide sequence Xaa-Pro-Gln. nih.govnih.gov This highlights the utility of LC-MS in pinpointing the exact locations of enzymatic action relevant to the this compound sequence.

Quantitative Analysis of this compound in Complex Matrices

The accurate quantification of the tripeptide this compound in complex biological and chemical matrices is crucial for understanding its function and activity. Various analytical techniques have been developed to achieve sensitive and specific measurements.

Chemiluminescent Nitrogen Detector (CLND) for Underivatized Peptides

The Chemiluminescent Nitrogen Detector (CLND) offers a powerful method for the quantitative analysis of underivatized peptides like this compound. This technique is particularly advantageous because it provides a response that is directly proportional to the number of nitrogen atoms in the molecule, making it a mass-dependent detector. researchgate.netnih.gov This characteristic allows for the quantification of nitrogen-containing compounds with a single calibration curve, simplifying the analytical process. researchgate.net

When coupled with High-Performance Liquid Chromatography (HPLC), CLND enables the separation and subsequent quantification of peptides without the need for derivatization. researchgate.net This direct analysis simplifies sample preparation and avoids potential issues associated with derivative instability or incomplete reactions. researchgate.net The method has been shown to be linear and equimolar for nitrogen, confirming its reliability for quantitative purposes. researchgate.netnih.gov

Research has demonstrated the utility of HPLC-CLND for analyzing underivatized amino acids and peptides in various complex samples. researchgate.net The detector's mass-sensitive nature ensures that the response is independent of the mobile phase flow rate. researchgate.net Detection limits for underivatized amino acids using this method can be in the low micromolar range, highlighting its sensitivity. researchgate.net For peptide analysis, CLND provides a robust and accurate quantification tool, essential for detailed research on compounds like this compound. researchgate.netnih.gov

Table 1: Performance Characteristics of CLND for Underivatized Analyte Quantification

| Parameter | Finding | Source |

|---|---|---|

| Principle of Detection | Mass-dependent; response is proportional to the molar quantity of nitrogen. | researchgate.net |

| Calibration | Allows for quantification using a single external nitrogenous calibrant. | researchgate.netacs.org |

| Sample Preparation | No derivatization of the peptide is required. | researchgate.net |

| Linearity | Demonstrates a linear response over a significant dynamic range. | researchgate.net |

| Detection Limits (Amino Acids) | Varies from 0.0025 mM to 0.0075 mM depending on the amino acid. | researchgate.net |

| Reproducibility | Considered robust and provides reproducible results. | nih.gov |

Amino Acid Analysis after Hydrolysis

Amino acid analysis (AAA) following chemical hydrolysis is a fundamental and widely accepted "gold standard" method for the precise quantification of peptides and proteins, including this compound. peakproteins.com This process involves breaking the peptide bonds to release the constituent amino acids, which are then separated, detected, and quantified.

The most common method for hydrolysis is acid hydrolysis, typically using 6M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C for 20-24 hours). sci-hub.sediva-portal.org However, this harsh treatment can lead to the partial or complete destruction of certain amino acids. sci-hub.sediva-portal.org For instance, glutamine (Gln) is quantitatively converted to glutamic acid (Glu) during acid hydrolysis. peakproteins.comdiva-portal.org Therefore, when analyzing this compound, the amount of glutamic acid recovered corresponds to the initial amount of glutamine in the peptide. Proline and Glycine (B1666218) are generally stable under these conditions. peakproteins.com

After hydrolysis, the liberated amino acids are separated using techniques like ion-exchange chromatography or reversed-phase HPLC. peakproteins.com Detection is often achieved after post-column derivatization with reagents like ninhydrin (B49086) or pre-column derivatization with phenyl isothiocyanate (PITC). peakproteins.com The amount of each amino acid is then calculated, and from this, the concentration of the original peptide is determined, provided its amino acid sequence is known. peakproteins.com

Table 2: Amino Acid Recovery and Considerations in Acid Hydrolysis

| Amino Acid in this compound | Stability during Acid Hydrolysis | Analytical Consideration | Source |

|---|---|---|---|

| Proline (Pro) | Reasonably stable with good recovery. | Directly quantifiable. | peakproteins.com |

| Glutamine (Gln) | Quantitatively hydrolyzed to Glutamic Acid (Glu). | The amount of recovered Glu represents the initial Gln content. | peakproteins.comdiva-portal.org |

| Glycine (Gly) | Reasonably stable with good recovery. | Directly quantifiable. | peakproteins.com |

Spectroscopic Methods for Functional Characterization (beyond structural)

Spectroscopic techniques are invaluable for characterizing the functional aspects of this compound, particularly its role as a substrate in enzymatic reactions.

Fluorogenic Substrate Assays for Protease Activity

Fluorogenic substrate assays are a highly sensitive and continuous method for evaluating protease activity. nih.gov In these assays, a peptide sequence like this compound can be linked to a fluorophore that is quenched. When a specific protease cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. nih.govtandfonline.com

For example, a synthetic substrate could be designed where the this compound sequence is attached to a fluorogenic group. The cleavage of this substrate by a protease would be monitored by measuring the increase in fluorescence over time. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov Studies have utilized similar tripeptide sequences in fluorogenic assays to characterize the specificity of various proteases. nih.govnih.gov For instance, the hydrolysis of Lys-Pro-Gln-p-nitroanilide (a chromogenic substrate) has been used to investigate glutamine-specific endoprotease activity. nih.gov The use of fluorogenic substrates provides a powerful tool for studying the interaction of this compound with specific enzymes. nih.govnih.gov

Table 3: Principles of Fluorogenic Substrate Assays for Protease Activity

| Component | Function | Source |

|---|---|---|

| Peptide Substrate (e.g., containing this compound) | Provides the recognition and cleavage site for a specific protease. | google.com |

| Fluorophore | A molecule that emits light upon excitation. Its fluorescence is initially quenched. | thermofisher.com |

| Quencher | An acceptor molecule that absorbs the energy from the fluorophore, preventing fluorescence. | thermofisher.com |

| Protease | The enzyme that recognizes and cleaves the peptide substrate. | google.com |

| Measurement | An increase in fluorescence intensity is monitored over time as the protease cleaves the substrate, separating the fluorophore and quencher. | nih.gov |

Chemical Synthesis Strategies and Methodologies for Pro Gln Gly and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. vulcanchem.com This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration steps. thieme-connect.de

The most common strategy for SPPS of peptides like Pro-Gln-Gly is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. vulcanchem.comnih.gov In this method, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids are protected by acid-labile tert-butyl (tBu) based groups. google.comnih.gov The synthesis proceeds by cycles of Fmoc deprotection, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. google.comscielo.org.mx This orthogonal protection scheme allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups or the linkage of the peptide to the resin. nih.gov The final step involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups using a strong acid, commonly trifluoroacetic acid (TFA). thermofisher.com

The glutamine (Gln) residue in this compound is typically protected with a trityl (Trt) group on its side-chain amide to prevent side reactions during synthesis. scielo.org.mxthermofisher.com

Table 1: Key Features of Fmoc/tBu Chemistry

| Feature | Description |

|---|---|

| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) |

| Side-Chain Protection | tBu (tert-butyl) based groups (e.g., OtBu for Asp/Glu, Trt for Gln/Asn/His) google.comthermofisher.com |

| Deprotection (Nα) | Base-labile (e.g., 20% piperidine in DMF) google.com |

| Cleavage & Deprotection (Final) | Acid-labile (e.g., Trifluoroacetic acid - TFA) thermofisher.com |

| Advantages | Milder conditions compared to Boc/Bzl, compatibility with a wide range of sequences. nih.gov |

An alternative to Fmoc/tBu is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.gov In this approach, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups, which are also acid-labile but require a much stronger acid for removal. peptide.com The Boc group is removed with a moderate acid like TFA, while the final cleavage from the resin and removal of side-chain protectors requires a strong acid such as hydrofluoric acid (HF). nih.govpeptide.com While historically significant, the harsh conditions required for the final cleavage in Boc/Bzl chemistry have led to the wider adoption of the milder Fmoc/tBu strategy. nih.gov For instance, the synthesis of a peptide containing Gln-Gly was achieved using Boc-amino acids. google.com

Table 2: Key Features of Boc/Bzl Chemistry

| Feature | Description |

|---|---|

| Nα-Protection | Boc (tert-butyloxycarbonyl) |

| Side-Chain Protection | Bzl (benzyl) based groups (e.g., Bzl for Ser/Thr/Tyr, Tos for Arg) csic.es |

| Deprotection (Nα) | Moderately acid-labile (e.g., Trifluoroacetic acid - TFA) nih.gov |

| Cleavage & Deprotection (Final) | Strong acid-labile (e.g., Hydrofluoric acid - HF) nih.gov |

| Disadvantages | Requires handling of hazardous strong acids (HF), potential for side reactions. google.com |

The choice of resin is critical for successful SPPS. For the synthesis of peptide acids like this compound, acid-labile resins such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin or Wang resin are commonly used. nih.govgoogle.com The 2-ClTrt-Cl resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive functionalities and obtain the fully protected peptide if desired. nih.govresearchgate.net For peptide amides, resins like Rink Amide are employed. google.comscielo.org.mx

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of the peptide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like N-hydroxybenzotriazole (HOBt) to suppress racemization. google.combachem.comias.ac.in Uronium/aminium-based reagents such as HBTU, TBTU, and HATU are also highly effective and widely used due to their high coupling efficiency and the solubility of their byproducts. bachem.comsigmaaldrich.com For instance, the synthesis of a Gln-containing peptide was achieved using TBTU/HOBt for activation. google.com

Table 3: Common Resins and Coupling Reagents for SPPS

| Category | Examples | Application/Notes |

|---|---|---|

| Resins (for peptide acids) | 2-Chlorotrityl chloride (2-ClTrt-Cl) nih.govgoogle.com, Wang Resin google.com | Cleaved with acid to yield a C-terminal carboxylic acid. |

| Resins (for peptide amides) | Rink Amide Resin google.comscielo.org.mx, PAL Resin thermofisher.com | Cleaved with acid to yield a C-terminal amide. |

| Coupling Reagents | DCC, DIC bachem.comias.ac.in, HBTU, TBTU google.combachem.com, HATU sigmaaldrich.com | Activate the incoming amino acid for peptide bond formation. |

| Additives | HOBt google.comias.ac.in, Oxyma Pure bachem.com | Used with carbodiimides to minimize racemization. |

SPPS is well-suited for automation, and various automated peptide synthesizers are commercially available. google.comthermofisher.com These instruments perform the repetitive cycles of deprotection, washing, and coupling automatically, which significantly increases the speed and efficiency of peptide synthesis. thermofisher.com Automated synthesizers can be programmed for different chemistries (Fmoc or Boc) and can incorporate features like feedback monitoring to ensure complete reactions, leading to higher purity of the final peptide. thermofisher.comamidetech.com The synthesis of long peptides and complex sequences, including those containing this compound motifs, is routinely accomplished using automated fast-flow SPPS systems. thermofisher.comamidetech.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes preferred method, especially for large-scale industrial production where cost of materials like resins can be a significant factor. rsc.orggoogle.com In this approach, the peptide is synthesized in solution, and intermediates are purified after each step, often by crystallization or chromatography. thieme-connect.de This can be more labor-intensive than SPPS. thieme-connect.de

A notable strategy is the fragment condensation approach, where smaller protected peptide fragments are synthesized and then coupled together in solution to form the final, larger peptide. thieme-connect.de For example, a process for synthesizing a cyclic peptide containing a Gly-Pro-Gln sequence utilized a liquid-phase method to avoid the high cost of Fmoc-protected amino acids and resins associated with SPPS. google.com Another study reported a "one-pot" solution-phase synthesis for Gly-Pro-Glu (GPE), a related tripeptide, which minimized the need for intermediate purification. rsc.orgresearchgate.net

Strategies for Incorporating Modified or Non-Canonical Amino Acids

The synthesis of analogues of this compound often involves the incorporation of modified or non-canonical amino acids to investigate structure-activity relationships or to enhance properties like proteolytic stability. mdpi.comnih.gov

SPPS is highly adaptable for this purpose. The general synthetic cycle remains the same, with the appropriately protected non-canonical amino acid being introduced at the desired position in the sequence. mdpi.comnih.gov For example, analogues of Substance P, which contains a Gln-Gln-Phe-Phe-Gly sequence, were synthesized with photolabile non-canonical phenylalanine derivatives using a combination of Boc and Fmoc strategies on a solid support. nih.gov Similarly, hemorphin analogues have been synthesized incorporating residues like α-aminoisobutyric acid (Aib) or conformationally restricted amino acids to enhance bioactivity. mdpi.com The introduction of D-amino acids to create retro-inverso peptides, which can exhibit increased resistance to enzymatic degradation, is also a common strategy. lifetein.com.cn

Purification and Purity Assessment of Synthetic Peptides

The successful synthesis of this compound and its analogues is critically dependent on robust purification and purity assessment strategies. Following solid-phase or solution-phase synthesis, the crude peptide product is typically a heterogeneous mixture containing the target peptide along with various impurities. These impurities can include truncated sequences (peptides missing one or more amino acids), deletion sequences (resulting from a failed coupling step), and by-products from the cleavage of protecting groups. altabioscience.com Therefore, a multi-step purification and analysis workflow is essential to isolate the desired peptide and verify its identity and purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the purification of synthetic peptides like this compound. altabioscience.combachem.com This method separates peptides based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent, typically water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com

A gradient of increasing organic solvent, such as acetonitrile (B52724) (also containing TFA), is then applied to the column. bachem.com This gradually decreases the polarity of the mobile phase, causing the peptides to elute from the column in order of increasing hydrophobicity. More polar impurities will elute first, followed by the target peptide, and then more hydrophobic impurities. The elution is monitored by UV absorbance, typically at 215-220 nm, which detects the peptide bonds. bachem.com Fractions are collected and those containing the peak corresponding to the target peptide are pooled.

For hydrophilic tripeptides such as this compound, which may not be well-retained on standard RP-HPLC columns, pre-column derivatization can be employed. One such method involves reacting the peptide with 9-fluorenylmethoxycarbonyl chloride (FMOC), which introduces a hydrophobic group, thereby improving its retention and separation on the RP-HPLC column. nih.gov

Other chromatographic techniques can also be utilized, either alone or in conjunction with RP-HPLC, to achieve high purity. These include:

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. researchgate.net It can be particularly useful for separating peptides with similar hydrophobicity but different charge states.

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. researchgate.net It is effective for removing very large or very small impurities from the peptide sample.

Once the peptide has been purified, its purity must be rigorously assessed. The primary methods for this are analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC is used to determine the percentage of the desired peptide in the purified sample. A small amount of the purified peptide is injected onto an analytical RP-HPLC column, and the resulting chromatogram shows a major peak for the target peptide and potentially minor peaks for any remaining impurities. The purity is calculated based on the relative area of the target peptide peak compared to the total area of all peaks in the chromatogram. altabioscience.com Purity levels of >95% or even >98% are often required for demanding applications like structural studies or biological assays. altabioscience.com